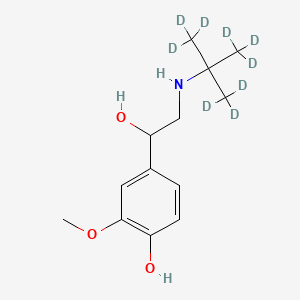

![molecular formula C12H23N3O2 B584315 2-Boc-Octahydropyrazino[1,2-a]pyrazine CAS No. 1159825-34-9](/img/structure/B584315.png)

2-Boc-Octahydropyrazino[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Boc-Octahydropyrazino[1,2-a]pyrazine” is a chemical compound with the CAS Number: 1159825-34-9 . Its IUPAC name is tert-butyl octahydro-2H-pyrazino [1,2-a]pyrazine-2-carboxylate . The molecular weight of this compound is 241.33 .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H23N3O2 . The InChI code for this compound is 1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3 .

Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Pyrazine Derivatives in Pharmacological Research

Pyrazine derivatives, including structures similar to 2-Boc-Octahydropyrazino[1,2-a]pyrazine, have been extensively studied for their pharmacological properties. These compounds have shown a wide range of biological activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for various types, antidiabetic, treatment for arteriosclerosis, and antiviral effects. The significant pharmacological effects of pyrazine derivatives have spurred interest in further studies aimed at rationalizing these biological activities to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012). Additionally, pyrazine derivatives have been found to possess notable pharmacological effects, including antiproliferative, anti-infective, and effects on the cardiovascular or nervous system, with some becoming clinically used drugs worldwide (Doležal & Zítko, 2015).

Pyrazine Synthesis and Applications in Food Science

In food science, pyrazines play a crucial role in contributing to the baking, roasted, and nutty flavors of food products, synthesized mainly through the Maillard reaction. Control strategies for pyrazine generation have been emphasized, including the use of new reactants, modification of reaction conditions, and adoption of emerging technologies to promote or inhibit pyrazine formation depending on the desired outcome. These strategies are applicable for achieving control over pyrazine content in the food industry, enhancing flavor profiles or reducing undesirable compounds (Yu et al., 2021).

Pyrazine Derivatives in Organic Synthesis and Medicinal Chemistry

Pyrazine and phenazine derivatives are highlighted for their therapeutic value and interesting reactivity profiles. These compounds have shown potential in the treatment of diseases, supported by innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs. The versatility and promise of these heterocycles in medicine underscore the potential of compounds like this compound in contributing to new therapeutic agents (Huigens et al., 2022).

Safety and Hazards

The safety information available indicates that “2-Boc-Octahydropyrazino[1,2-a]pyrazine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCNNDSNMODGFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672219 |

Source

|

| Record name | tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159825-34-9 |

Source

|

| Record name | 1,1-Dimethylethyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

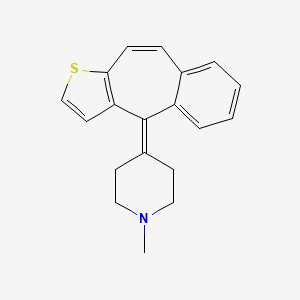

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)

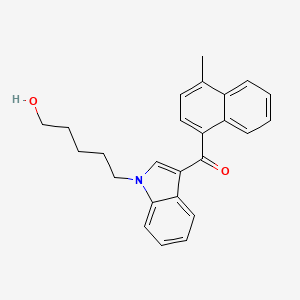

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)

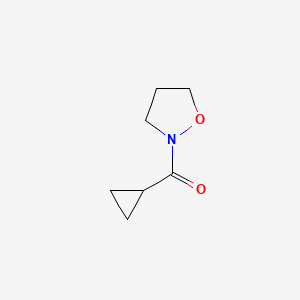

![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)